molecular formula C17H12FNO2 B12627408 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid CAS No. 921211-26-9

6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid

Katalognummer: B12627408
CAS-Nummer: 921211-26-9
Molekulargewicht: 281.28 g/mol
InChI-Schlüssel: VJHBNFSIVPAZAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid is an organic compound that features a naphthalene ring system substituted with an amino group and a fluorine atom on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial purposes.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(4-Amino-2-chlorophenyl)naphthalene-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    6-(4-Amino-2-bromophenyl)naphthalene-2-carboxylic acid: Contains a bromine atom instead of fluorine.

    6-(4-Amino-2-iodophenyl)naphthalene-2-carboxylic acid: Features an iodine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These characteristics can enhance the compound’s performance in various applications, making it a valuable molecule for further research and development .

Eigenschaften

CAS-Nummer

921211-26-9

Molekularformel

C17H12FNO2

Molekulargewicht

281.28 g/mol

IUPAC-Name

6-(4-amino-2-fluorophenyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C17H12FNO2/c18-16-9-14(19)5-6-15(16)12-3-1-11-8-13(17(20)21)4-2-10(11)7-12/h1-9H,19H2,(H,20,21)

InChI-Schlüssel

VJHBNFSIVPAZAZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=C(C=C(C=C3)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.